1-benzyl-4-(4-nitrophenoxy)benzene
Description
1-Benzyl-4-(4-nitrophenoxy)benzene is a nitroaromatic compound characterized by a central benzene ring substituted with a benzyl group and a 4-nitrophenoxy moiety. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. The nitro group enhances electrophilicity, while the benzyl group contributes to lipophilicity, influencing reactivity and applications in catalysis or polymer chemistry .
Properties
IUPAC Name |
1-benzyl-4-(4-nitrophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)17-8-12-19(13-9-17)23-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQXZRCKDOSVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations
Key structural analogs and their distinguishing features:
Physicochemical Properties
| Property | 1-Benzyl-4-(4-nitrophenoxy)benzene (Inferred) | 1-Nitro-4-(4-nitrophenoxy)benzene | Benzyl p-nitrophenyl ether |
|---|---|---|---|
| Melting Point | ~400–420 K (estimated) | 416 K (measured) | Not reported |
| Solubility | Low in polar solvents due to aromaticity | Similar | Moderate in DMSO/THF |
| Crystallinity | Likely monoclinic (based on analogs) | Monoclinic (P2₁/c) | Amorphous or less ordered |
| Electron-Withdrawing Effects | Strong (nitro + benzyl ether) | Very strong (dual nitro groups) | Moderate (single nitro) |
Reactivity and Functional Group Interactions
- Nitro Group Reactivity: The para-nitro group in 1-benzyl-4-(4-nitrophenoxy)benzene facilitates electrophilic aromatic substitution (e.g., reductions to amines, as seen in ). However, steric hindrance from the benzyl group may slow reactions compared to simpler analogs like benzyl p-nitrophenyl ether.
- Benzyl Group Stability: The benzyl ether linkage is susceptible to hydrogenolysis (e.g., via Raney Ni), contrasting with methylene-linked analogs (e.g., 1-chloro-4-((4-nitrophenoxy)methyl)benzene), which require harsher conditions for cleavage .
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